2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone
Overview
Description
Scientific Research Applications
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent due to its biological activities, including anti-cancer properties.
Industry: Used in the development of photochromic materials and as a corrosion inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting cyclohexanone with 2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually involve stirring the reactants in an appropriate solvent like ethanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the benzylidene moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzylidene derivatives.
Mechanism of Action
The mechanism of action of 2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit lipid peroxidation, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of NF-κB and the expression of pro-inflammatory cytokines such as IL-1β.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of various pathogens.
Comparison with Similar Compounds
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone is similar to other chalcone derivatives but has unique properties that set it apart:
2,6-bis(4-hydroxybenzylidene)cyclohexanone: Similar in structure but differs in the position of hydroxyl groups, affecting its photophysical properties.
2,6-bis(3,4-dihydroxybenzylidene)cyclohexanone: Another analogue with different biological activities and potency.
Properties
IUPAC Name |
(2E,6E)-2,6-bis[(2,4-dihydroxyphenyl)methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c21-16-6-4-12(18(23)10-16)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)11-19(13)24/h4-11,21-24H,1-3H2/b14-8+,15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFESQQVBZPAHPN-VOMDNODZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)O)O)C(=O)C(=CC3=C(C=C(C=C3)O)O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=C(C=C(C=C2)O)O)/C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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